molecular formula C9H9NO2 B12520355 (3-Hydroxy-5-methoxyphenyl)acetonitrile CAS No. 709043-30-1

(3-Hydroxy-5-methoxyphenyl)acetonitrile

Cat. No.: B12520355
CAS No.: 709043-30-1
M. Wt: 163.17 g/mol
InChI Key: SIUSITLAYQSIMK-UHFFFAOYSA-N
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Description

(3-Hydroxy-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2. It is a phenolic glycoside that is often isolated from commercial Adenophora roots . This compound is known for its unique chemical structure, which includes a hydroxyl group and a methoxy group attached to a benzene ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-5-methoxyphenyl)acetonitrile typically involves the reaction of vanillyl alcohol with sodium cyanide. The reaction conditions often include a temperature range of 135-145°C under reduced pressure (2 mmHg) . The product is then purified to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylacetonitriles depending on the substituents used.

Scientific Research Applications

(3-Hydroxy-5-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxy-5-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. For instance, in cancer research, it has been shown to exhibit antiproliferative effects against cancer cell lines by a mechanism resembling that of the antimitotic drug vincristine . This involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)acetonitrile
  • (3-Methoxyphenyl)acetonitrile
  • 4-Hydroxy-3-methoxyphenylacetonitrile

Uniqueness

(3-Hydroxy-5-methoxyphenyl)acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Unlike its analogs, the presence of both hydroxyl and methoxy groups in specific positions allows for unique interactions in chemical reactions and biological systems .

Properties

CAS No.

709043-30-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(3-hydroxy-5-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,11H,2H2,1H3

InChI Key

SIUSITLAYQSIMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)CC#N

Origin of Product

United States

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